molecular formula C20H21N3O4 B2567802 N'-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide CAS No. 899956-57-1

N'-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide

Cat. No.: B2567802
CAS No.: 899956-57-1
M. Wt: 367.405
InChI Key: HGJLUSLBGINJTQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide, also known as DIMEB, is a small molecule that has been studied for its potential therapeutic properties. DIMEB was first synthesized in 2007 by a group of researchers from the University of California, San Francisco. Since then, several studies have been conducted to investigate the mechanism of action and potential applications of DIMEB in scientific research.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of compounds related to N'-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide often involve complex organic reactions to produce derivatives with potential biological activities. For instance, Spoorthy et al. (2021) reported on the synthesis, characterization, and antimicrobial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, highlighting the importance of structural modification in enhancing biological properties (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Antimicrobial Activity

  • The antimicrobial properties of these compounds are often explored through in vitro studies. For example, Ghanei-Nasab et al. (2016) synthesized and tested a series of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), demonstrating significant activity towards AChE, which suggests potential therapeutic applications in diseases where cholinesterase inhibition is beneficial (Ghanei-Nasab, Khoobi, Hadizadeh, Marjani, Moradi, Nadri, Emami, Foroumadi, & Shafiee, 2016).

Antiulcer Activities

  • The exploration of antiulcer activities of derivatives of this compound, such as those conducted by Hosokami et al. (1992), where acyl derivatives were evaluated for their efficacy in preventing stress-induced gastric ulceration in rats, indicates the potential for developing new therapeutic agents based on these structures (Hosokami, Kuretani, Higashi, Asano, Ohya, Takasugi, Mafune, & Miki, 1992).

Cancer Research

  • In cancer research, derivatives of this compound are investigated for their potential as anticancer agents. For example, Wang et al. (2005) synthesized a new potential positron emission tomography (PET) tracer for imaging cancer tyrosine kinase, demonstrating the applicability of these compounds in cancer diagnosis and potentially in therapy (Wang, Miller, Sledge, & Zheng, 2005).

Molecular Docking and Structural Analysis

  • Molecular docking and structural analysis are key tools in understanding the interaction between synthesized compounds and their biological targets. Studies like those by Al-Otaibi et al. (2022) on carboxamide derivatives with potential anticancer activity offer insights into the chemical characteristics and biological impacts of these compounds, highlighting the role of electronic structure approaches in drug design (Al-Otaibi, Sheena Mary, Shyma Mary, & Aayisha, 2022).

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-26-17-8-7-14(11-18(17)27-2)23-20(25)19(24)21-10-9-13-12-22-16-6-4-3-5-15(13)16/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJLUSLBGINJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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